An In-depth Technical Guide to 4-Fluoro-3-methanesulfonylaniline Hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 4-Fluoro-3-methanesulfonylaniline Hydrochloride: A Key Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt, crucial intermediates in the field of medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the compound's identifiers, physicochemical properties, synthesis, applications, and safety protocols. The strategic incorporation of fluorine and a sulfonyl group onto the aniline scaffold makes this molecule a valuable asset in the design of novel therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the sulfonyl group can act as a hydrogen bond acceptor and improve solubility.
Core Identifiers and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its effective use in research and development. 4-Fluoro-3-methanesulfonylaniline is most commonly handled as the free base, though its hydrochloride salt is utilized for certain applications, often to improve solubility and handling characteristics.
Below is a summary of the key identifiers and properties for both the free base and its hydrochloride salt.
| Identifier | 4-Fluoro-3-methanesulfonylaniline (Free Base) | 4-Fluoro-3-methanesulfonylaniline Hydrochloride |
| CAS Number | 914636-44-5[1] | 1955493-67-0 |
| PubChem CID | 26985427[1] | Not available |
| EC Number | 695-344-7[1] | Not available |
| IUPAC Name | 4-fluoro-3-(methylsulfonyl)aniline[1] | 4-fluoro-3-(methylsulfonyl)aniline;hydrochloride |
| Molecular Formula | C₇H₈FNO₂S[1] | C₇H₉ClFNO₂S |
| Molecular Weight | 189.21 g/mol [1] | 225.67 g/mol |
| Appearance | Off-white to white solid | Solid |
| Solubility | Low water solubility | Likely higher water solubility than the free base |
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Caption: Key identifiers for 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt.
Synthesis and Manufacturing
The synthesis of 4-Fluoro-3-methanesulfonylaniline typically involves a multi-step process. A common synthetic route starts from a readily available substituted nitrobenzene. The following is a representative, field-proven protocol.
Experimental Protocol: Synthesis of 4-Fluoro-3-methanesulfonylaniline
Step 1: Nitration of a Halogenated Thioanisole The synthesis often commences with the nitration of a suitable precursor like 4-fluoro-thioanisole. This electrophilic aromatic substitution introduces a nitro group, which will later be reduced to the aniline.
Step 2: Oxidation of the Thioether The thioether is then oxidized to the corresponding sulfone. This is a critical step that installs the methanesulfonyl group. Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Step 3: Reduction of the Nitro Group The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or by using reducing agents like tin(II) chloride. A general procedure for a similar reduction is the catalytic hydrogenation of a nitro compound in a solvent like dioxane.[2]
Caption: General synthetic workflow for 4-Fluoro-3-methanesulfonylaniline and its hydrochloride salt.
Causality in Experimental Choices: The choice of a nitro group as a precursor to the amine is strategic due to its strong electron-withdrawing nature, which can facilitate certain substitution reactions on the aromatic ring, and its reliable reduction to the desired amine. The hydrochloride salt is prepared by treating the free base with hydrochloric acid, which can improve the compound's stability and handling properties.
Applications in Drug Discovery and Development
4-Fluoro-3-methanesulfonylaniline hydrochloride serves as a valuable building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The presence of the fluorine atom is known to often enhance metabolic stability and binding affinity of drug candidates.[3] Aniline derivatives are foundational in the synthesis of a wide range of pharmaceuticals.
While specific drugs containing this exact fragment are not publicly disclosed, its structural motifs are present in molecules targeting a variety of diseases. The general workflow for utilizing such a building block in a drug discovery program is outlined below.
Caption: General drug discovery workflow utilizing a novel chemical building block.
Safety and Handling
GHS Hazard Classification: 4-Fluoro-3-methanesulfonylaniline is classified as a hazardous substance.
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Pictograms:
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GHS06 (Skull and Crossbones)
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Signal Word: Danger[1]
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Hazard Statements:
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
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Skin Protection: Wear protective gloves and clothing to prevent skin contact.
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Respiratory Protection: Use a NIOSH-approved respirator or equivalent when handling this material, especially if dusts are generated.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
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Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]
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Wash hands thoroughly after handling.[5]
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Store in a tightly closed container in a dry and cool place.[4]
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Keep away from incompatible materials such as strong oxidizing agents and acids.
First Aid Measures:
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If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[5]
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If on Skin: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.
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If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[5]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
This self-validating system of protocols ensures that the compound is handled in a manner that minimizes risk to personnel and the environment.
References
-
PubChem. 4-Fluoro-3-(methylsulphonyl)aniline. [Link]
- Thermo Fisher Scientific.
- Fisher Scientific.
- CymitQuimica.
- Fisher Scientific.
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PrepChem. Synthesis of 4-fluoro-3-methoxyaniline. [Link]
- Sigma-Aldrich. 4-Fluoro-3-methylaniline 97%.
- Ningbo Inno Pharmchem Co., Ltd. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
- Merck. 3-Fluoro-4-(methylsulfonyl)aniline.
- PubChemLite. 4-fluoro-3-(methylsulphonyl)aniline (C7H8FNO2S).
- PubChem. 3-Fluoro-4-(methylsulfonyl)aniline.
- BLD Pharm. 1197233-67-2|3-Fluoro-4-(methylsulfonyl)aniline hydrochloride.
- Benchchem.
-
Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. [Link]
- ChemicalBook. 3-Fluoro-4-(Methylsulfonyl)aniline | 252561-34-5.
Sources
- 1. 4-Fluoro-3-(methylsulphonyl)aniline | C7H8FNO2S | CID 26985427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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